molecular formula C18H17NO4S B2925734 methyl 4-(4-ethylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1291867-70-3

methyl 4-(4-ethylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Cat. No.: B2925734
CAS No.: 1291867-70-3
M. Wt: 343.4
InChI Key: RTQWSJIPSPTESD-UHFFFAOYSA-N
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Description

Methyl 4-(4-ethylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a useful research compound. Its molecular formula is C18H17NO4S and its molecular weight is 343.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Synthesis Techniques

A study by Vidal, Madelmont, and Mounetou (2006) presents a straightforward synthesis of methyl 3,4-dihydro-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide from saccharin sodium salt, emphasizing its role as a precursor for the synthesis of new quaternary ammonium derivatives with potential antiosteoarthritis applications (Vidal, Madelmont, & Mounetou, 2006). Ukrainets et al. (2017) explored the synthesis and molecular structure of ethyl-4-hydroxy-1-phenyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate, further detailing the molecular structure through PMR spectroscopy and x-ray crystal structure analysis (Ukrainets, Petrushova, Sim, & Grinevich, 2017).

Molecular and Crystal Structures

Research on ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate polymorphic forms by Ukrainets et al. (2018) revealed insights into their molecular and crystal structures, alongside a comparative analysis of their biological properties using quantum chemical calculations (Ukrainets et al., 2018).

Potential Applications

Precursor for New Derivatives

The synthesis of methyl 3,4-dihydro-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide has been identified as crucial for developing new classes of compounds with potential pharmacological applications, particularly in treating osteoarthritis.

Structural Insights for Drug Development

The detailed molecular and crystal structure analysis of benzothiazine derivatives offers valuable insights for the design and development of new drugs. The understanding of polymorphic forms and their biological properties can significantly impact the efficacy and mechanism of action of these compounds.

For further details and comprehensive insights into these studies, the following references provide in-depth information:

Properties

IUPAC Name

methyl 4-(4-ethylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c1-3-13-8-10-14(11-9-13)19-12-17(18(20)23-2)24(21,22)16-7-5-4-6-15(16)19/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQWSJIPSPTESD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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